molecular formula C6H4F3N3 B1453221 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 1316223-15-0

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1453221
CAS No.: 1316223-15-0
M. Wt: 175.11 g/mol
InChI Key: XBARUPGRNLJVHK-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group and the carbonitrile group attached to the pyrazole ring make this compound particularly interesting for various applications in medicinal and agrochemical research.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c1-12-4(3-10)2-5(11-12)6(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBARUPGRNLJVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then purified through distillation .

Another approach involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles. This method allows for the functionalization of the 5-position of the pyrazole ring. Bromination with N-bromosuccinimide (NBS) can also be used to introduce a bromine atom at the 4-position, which can then be further functionalized through halogen-metal exchange reactions .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The carbonitrile group can form strong interactions with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other trifluoromethylated pyrazoles, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound that has garnered interest in various fields, particularly in agrochemicals and pharmaceuticals. Its structure, characterized by the presence of a trifluoromethyl group and a pyrazole ring, suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C5_5H4_4F3_3N3_3
  • Molecular Weight : 175.11 g/mol
  • CAS Number : 154471-65-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antifungal and anticancer properties. Research indicates that compounds within the pyrazole family exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antifungal activities.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antifungal properties. For example, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed moderate antifungal activity against several phytopathogenic fungi, with some compounds achieving over 50% inhibition at a concentration of 100 µg/mL .

CompoundFungi TestedInhibition (%) at 100 µg/mL
6aG. zeae>50
6bG. zeae>50
6cG. zeae>50

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been documented. For instance, certain pyrazole compounds have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The following table summarizes the IC50_{50} values for selected compounds:

CompoundCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These results indicate that modifications to the pyrazole structure can enhance its biological activity, making it a promising scaffold for drug development .

Case Studies

  • Antifungal Efficacy : A study evaluated various derivatives of pyrazole against Fusarium oxysporum and Gibberella zeae, revealing that certain modifications significantly enhanced antifungal activity compared to standard treatments .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the synthesis of pyrazole-linked thiourea derivatives, which were screened for their ability to inhibit cancer cell proliferation. Compounds demonstrated significant activity against A549 lung cancer cells with IC50_{50} values as low as 0.95 nM .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the trifluoromethyl group enhances lipophilicity and cellular uptake, contributing to its biological efficacy. Additionally, the pyrazole ring may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways related to inflammation and tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

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